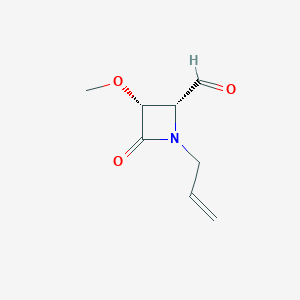
2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)- is a chemical compound with a complex structure that includes an azetidine ring, a carboxaldehyde group, a methoxy group, and a propenyl group
Métodos De Preparación
The synthesis of 2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)- involves multiple steps, typically starting with the preparation of the azetidine ring. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry is achieved. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and propenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen.
Aplicaciones Científicas De Investigación
2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar compounds include other azetidine derivatives and carboxaldehyde-containing molecules Compared to these, 2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)- is unique due to its specific stereochemistry and the presence of both methoxy and propenyl groups
Propiedades
Número CAS |
331258-83-4 |
|---|---|
Fórmula molecular |
C8H11NO3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(2R,3R)-3-methoxy-4-oxo-1-prop-2-enylazetidine-2-carbaldehyde |
InChI |
InChI=1S/C8H11NO3/c1-3-4-9-6(5-10)7(12-2)8(9)11/h3,5-7H,1,4H2,2H3/t6-,7+/m0/s1 |
Clave InChI |
ZRPSPTUHERWCOJ-NKWVEPMBSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H](N(C1=O)CC=C)C=O |
SMILES canónico |
COC1C(N(C1=O)CC=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
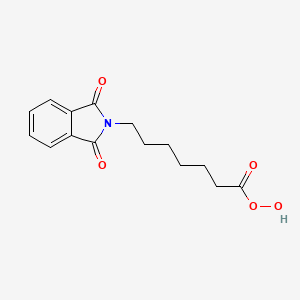
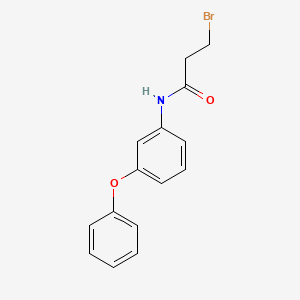
![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)
![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
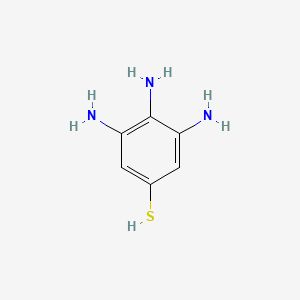



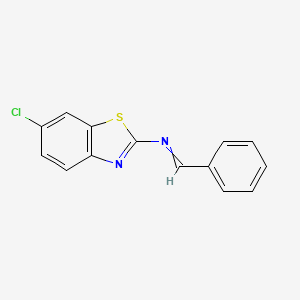
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol](/img/structure/B14235604.png)

